N-(Piperidin-3-yl)-4-(trifluoromethoxy)benzamide hydrochloride
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Overview
Description
N-(Piperidin-3-yl)-4-(trifluoromethoxy)benzamide hydrochloride: is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a piperidine ring attached to a benzamide moiety, with a trifluoromethoxy group enhancing its chemical reactivity and stability. The hydrochloride form increases its solubility in water, making it more suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Piperidin-3-yl)-4-(trifluoromethoxy)benzamide hydrochloride typically involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from readily available precursors such as 1,5-dibromopentane and ammonia.
Attachment of the Benzamide Moiety: The piperidine intermediate is then reacted with 4-(trifluoromethoxy)benzoic acid in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the benzamide linkage.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control enhances the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the benzamide moiety, converting it to the corresponding amine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(Piperidin-3-yl)-4-(trifluoromethoxy)benzamide hydrochloride is used as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is investigated for its potential as a ligand in receptor binding studies, helping to elucidate the function of various neurotransmitter systems.
Medicine: The compound is explored for its therapeutic potential, particularly in the development of drugs targeting central nervous system disorders due to its ability to cross the blood-brain barrier.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of advanced materials.
Mechanism of Action
The mechanism of action of N-(Piperidin-3-yl)-4-(trifluoromethoxy)benzamide hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethoxy group enhances its binding affinity and selectivity, while the piperidine ring facilitates its penetration into biological membranes. This compound can modulate the activity of its targets, leading to various biological effects.
Comparison with Similar Compounds
- N-(Piperidin-3-yl)-3-(trifluoromethyl)benzamide
- N-(Piperidin-3-yl)-4-(trifluoromethyl)benzamide
- N-(Piperidin-3-yl)-4-(methoxy)benzamide
Uniqueness: N-(Piperidin-3-yl)-4-(trifluoromethoxy)benzamide hydrochloride stands out due to the presence of the trifluoromethoxy group, which imparts unique electronic properties and enhances its chemical stability. This makes it more suitable for applications requiring high reactivity and stability compared to its analogs with different substituents.
Properties
IUPAC Name |
N-piperidin-3-yl-4-(trifluoromethoxy)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O2.ClH/c14-13(15,16)20-11-5-3-9(4-6-11)12(19)18-10-2-1-7-17-8-10;/h3-6,10,17H,1-2,7-8H2,(H,18,19);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQIWIHYCZXTESW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC(=O)C2=CC=C(C=C2)OC(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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